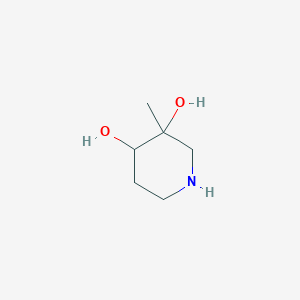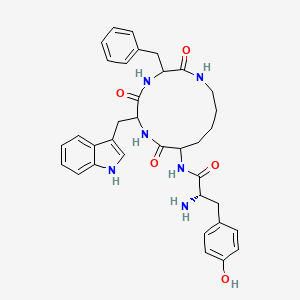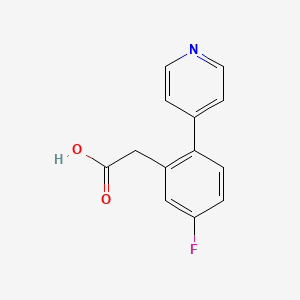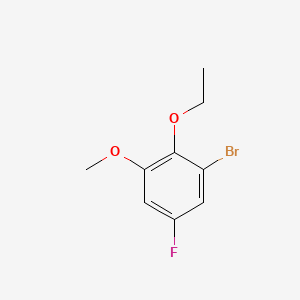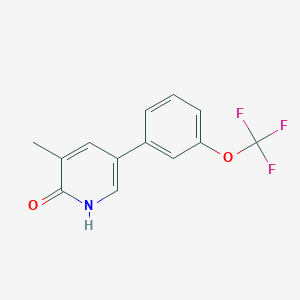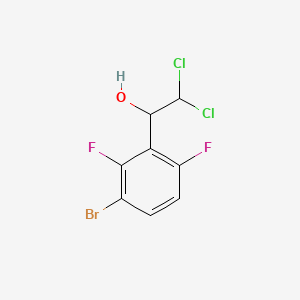
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol is a chemical compound characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and an ethanol moiety
Métodos De Preparación
The synthesis of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination and fluorination of a phenyl ring followed by the introduction of dichloroethanol. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and safety.
Análisis De Reacciones Químicas
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethanol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove halogen atoms or convert the ethanol group to an alkane.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Bromo-2,6-difluorophenyl)-2,2-dichloroethanol include:
1-(3-Bromo-2,6-difluorophenyl)-2-methylpropan-1-ol: Differing by the presence of a methyl group instead of dichloroethanol.
2-(3-Bromo-2,6-difluorophenyl)-1-(1,4-dioxan-2-yl)ethanone: Featuring a dioxane ring instead of the ethanol moiety. These compounds share similar structural features but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of halogen atoms and ethanol group, which imparts distinct reactivity and functionality.
Propiedades
Fórmula molecular |
C8H5BrCl2F2O |
|---|---|
Peso molecular |
305.93 g/mol |
Nombre IUPAC |
1-(3-bromo-2,6-difluorophenyl)-2,2-dichloroethanol |
InChI |
InChI=1S/C8H5BrCl2F2O/c9-3-1-2-4(12)5(6(3)13)7(14)8(10)11/h1-2,7-8,14H |
Clave InChI |
VJVJMQYSLNSOOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1F)C(C(Cl)Cl)O)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[(4S)-4,5-Dihydro-2-methyl-4-oxazolyl]methyl]-1-(1-methylethyl)-1H-indole](/img/structure/B14767432.png)
![5-Fluoro-2,2-dimethyl-8-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-benzodioxin-4-one](/img/structure/B14767438.png)
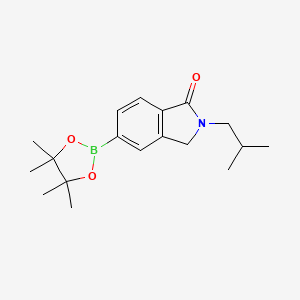
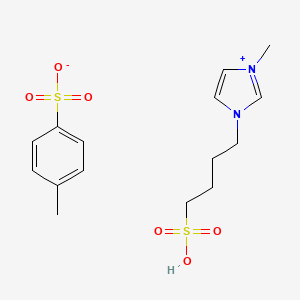

![ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[3.5]non-2-ene-7-carboxylate](/img/structure/B14767456.png)
